2-cyclopentyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-16(12-13-4-1-2-5-13)18-9-10-20-17(22)8-7-14(19-20)15-6-3-11-23-15/h3,6-8,11,13H,1-2,4-5,9-10,12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUXJSFJCVDITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopentyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound features a cyclopentyl group, a pyridazinone moiety, and a thiophene ring. Its structural complexity suggests multiple interaction sites, which may contribute to its biological effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridazinone compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown selective inhibition against various cancer cell lines, including non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cells.
Key Findings :
- Cell Line Studies : In vitro studies indicated that certain pyridazinone derivatives displayed log GI(50) values of -6.01 and -6.00 against HOP-92 and U251 cell lines, respectively .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways.
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Compounds with similar structures have shown promising results in inhibiting bacterial growth.
Case Study :
A study assessed the antibacterial activity of synthesized compounds against various strains, revealing significant inhibition against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing antibacterial efficacy .
Pharmacological Profile
In addition to anticancer and antibacterial activities, the compound's pharmacological profile includes potential anti-inflammatory effects. Pyridazinone derivatives are being explored for their ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridazinone Cores
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents (e.g., in ) increase metabolic stability but reduce solubility.
- Bulkier Substituents : The phenylpiperazine group in enhances binding to hydrophobic pockets in enzymes, though synthesis yields drop to 62% compared to 88.9% for adamantane derivatives .
- Thiophene vs. Thiomorpholine : Thiophen-2-yl (in the target compound) offers better aromatic interactions than thiomorpholine (in ), which may improve target affinity.
Thiophene-Containing Acetamide Derivatives
Key Observations :
- Adamantane vs.
- Triazole Fusion : The triazolopyridazine core in introduces additional hydrogen-bonding sites but complicates synthesis due to regioselectivity challenges.
- Thioether Linkers : Replacing the cyclopentyl group with a cyclopentylthio moiety () increases molecular weight by ~31 g/mol but may alter oxidative stability.
Spectroscopic Profiles :
Thermal Properties :
- Melting points for pyridazinone analogs range from 198°C () to 491 K (218°C) for dichlorophenyl-thiazolylacetamide (), correlating with crystallinity influenced by hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
